molecular formula C17H16BrN7S B10930777 N-(1-benzyl-1H-pyrazol-3-yl)-5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B10930777
M. Wt: 430.3 g/mol
InChI Key: MNUUVYPWVJVLQD-UHFFFAOYSA-N
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Description

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-[5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is a complex organic compound that features a unique combination of pyrazole and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-[5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Thiadiazole formation: The brominated pyrazole is reacted with thiosemicarbazide to form the thiadiazole ring.

    Coupling reaction: Finally, the benzyl group is introduced through a coupling reaction with benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-[5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-[5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]AMINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-[5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]AMINE involves its interaction with specific molecular targets. For instance:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: The compound can modulate receptor activity by acting as an agonist or antagonist.

    Signal Pathways: It can influence various cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine
  • N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(4-methyl-1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine

Uniqueness

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-[5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or methyl analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H16BrN7S

Molecular Weight

430.3 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-(4-bromo-2,5-dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H16BrN7S/c1-11-14(18)15(24(2)22-11)16-20-21-17(26-16)19-13-8-9-25(23-13)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,19,21,23)

InChI Key

MNUUVYPWVJVLQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)C

Origin of Product

United States

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